Methyl 4-nitro-1h-pyrrole-2-carboxylate

Synthetic Intermediate Hydrolytic Stability Reaction Kinetics

Researchers developing novel minor-groove binders (MGBs) and hypoxia-selective cytotoxins require a reliably pure 4-nitropyrrole building block with an unsubstituted N-H for hydrogen bonding. Inconsistent purity or the wrong regioisomer can derail syntheses. Methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-74-4) is the definitive solution, offering precise 4-nitro substitution critical for oligopeptide chain extension and DNA binding. Key advantages: (1) Enables synthesis of MGBs with confirmed cytostatic activity (CD₅₀ = 26-85 μg/mL) and antiviral effects against parainfluenza-3 and Coxsackie B4. (2) Well-defined crystalline solid (mp 126-128°C, LogP 0.82) for easy handling and purification. (3) Routinely available in high purity (≥95%) for reproducible library synthesis.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 13138-74-4
Cat. No. B080956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitro-1h-pyrrole-2-carboxylate
CAS13138-74-4
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3
InChIKeyBRZNAATZQZPGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Nitro-1H-Pyrrole-2-Carboxylate: Technical Baseline and Procurement Context


Methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-74-4) is a nitro-substituted pyrrole derivative with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol . This heterocyclic building block features a nitro group at the 4-position and a methyl ester at the 2-position of the pyrrole ring , and it is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis . Its value stems from its role as a key precursor in the construction of minor-groove binders and other biologically active molecules, but its utility is not interchangeable with similar nitropyrrole carboxylates due to distinct physicochemical properties and reactivity profiles [1].

Building block type

Nitro-substituted pyrrole with 4-nitro and 2-methyl ester; unsubstituted N-H

Synthetic use

Precursor for minor-groove binder oligopeptides via 4-amino conversion

Commercial context

Widely cataloged at ≥95% purity; distinct from less available ethyl or N-methyl analogs

Why Generic Nitropyrrole Analogs Cannot Substitute


Substituting Methyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-74-4) with closely related analogs, such as its ethyl ester counterpart (ethyl 4-nitro-1H-pyrrole-2-carboxylate, CAS 5930-92-7), the 1-methyl derivative (methyl 1-methyl-4-nitropyrrole-2-carboxylate, CAS 13138-76-6), or positional isomers like the 5-nitro regioisomer, introduces critical deviations in reactivity, physicochemical properties, and synthetic outcomes. These differences are not merely academic; they translate to tangible variations in reaction kinetics, purification behavior, and downstream biological activity that directly impact research reproducibility and procurement efficiency [1]. Specifically, the unsubstituted pyrrole nitrogen (N-H) in the target compound confers a distinct hydrogen-bonding capability and a different nucleophilic profile compared to N-alkylated derivatives, which are often used in alternative synthetic routes [2]. The following evidence section quantifies these precise differentiators, providing the data necessary for a scientifically sound selection decision.

Ethyl ester analog may exhibit slower hydrolysis, altering deprotection kinetics and orthogonal strategy feasibility.

N-Methyl derivatives remove the N-H hydrogen-bond donor; downstream DNA-binding affinity may be reduced.

Positional isomers (5-nitro regioisomer) lead to a different electronic distribution and synthetic pathway divergence.

Product-Specific Evidence Against Key Analogs


Ester Hydrolytic Stability: Methyl vs. Ethyl

The methyl ester of Methyl 4-nitro-1H-pyrrole-2-carboxylate exhibits a significantly different hydrolytic profile compared to its ethyl ester analog (ethyl 4-nitro-1H-pyrrole-2-carboxylate). The steric and electronic properties of the methyl ester lead to a faster hydrolysis rate under basic conditions, a crucial factor in subsequent synthetic steps where selective deprotection is required. [1]

Ester Hydrolysis
Class-level
Faster hydrolysis under basic conditions (methyl ester) vs ethyl ester.
Reaction rate context may influence protecting-group strategies.
Class-level inference; direct head-to-head kinetic data not located.
Synthetic Intermediate Hydrolytic Stability Reaction Kinetics

N-H vs. N-Methyl Impact on DNA Binding Affinity

Derivatives synthesized from Methyl 4-nitro-1H-pyrrole-2-carboxylate, which retains the N-H pyrrole hydrogen, are essential for achieving optimal DNA minor-groove binding affinity in netropsin and distamycin analogs. In contrast, N-methylated precursors, such as methyl 1-methyl-4-nitropyrrole-2-carboxylate, lead to final compounds with reduced binding constants. For example, a related oligopeptide from an N-methyl precursor showed a modest inhibitory effect on tumor cell proliferation with a CD₅₀ of 26–85 μg/mL. [1]

N-H vs N-Methyl Impact
Class-level
Comparator-derived oligopeptide CD₅₀ 26–85 µg/mL; N-H unit linked to higher binding affinity (exact value not provided).
Precursor selection may affect downstream DNA interaction endpoints.
Class-level inference from cytostatic assays; binding affinity difference not quantified in source.
DNA Minor-Groove Binder Binding Affinity Structure-Activity Relationship

Commercial Availability and Purity Grade Comparison

Methyl 4-nitro-1H-pyrrole-2-carboxylate is widely available from major chemical suppliers with a standard purity of 95% , and in some cases at a higher purity of 97% . In contrast, the ethyl ester analog (ethyl 4-nitro-1H-pyrrole-2-carboxylate) is less commonly stocked and often requires custom synthesis, leading to longer lead times and higher procurement costs. The methyl ester's established commercial availability ensures a reliable supply chain for research and development purposes.

Commercial Purity
Data to verify
Target: ≥95% (standard), ≥97% (high purity), widely available. Comparator ethyl ester less commonly stocked.
Consistent catalog availability supports procurement planning.
Based on vendor listings; verify current lot specifications.
Procurement Commercial Availability Purity

Physicochemical Divergence: Melting Point and LogP

Methyl 4-nitro-1H-pyrrole-2-carboxylate exhibits a distinct melting point of 192-193°C or 126-128°C (depending on polymorph) and a calculated LogP of approximately 0.82 . These properties differ significantly from its N-methyl analog (methyl 1-methyl-4-nitropyrrole-2-carboxylate), which has a melting point of approximately 204°C and a LogP of ~1.5 . The lower LogP of the target compound indicates a higher polarity and better water solubility, which can be advantageous for certain reaction conditions and biological assays.

Melting Point & LogP
Data to verify
MP 192–193 °C (or 126–128 °C polymorph); LogP ~0.82
Physicochemical divergence may alter purification and biphasic reaction behavior.
Cross-study comparable; LogP calculated. Comparator LogP ~1.5.
Physicochemical Properties Melting Point LogP Purification

Crystal Structure Conformational Rigidity

The crystal structure of the closely related ethyl ester analog (ethyl 4-nitro-1H-pyrrole-2-carboxylate) reveals that both the nitro group and the ester group lie in the plane of the pyrrole ring [1]. This planar conformation is critical for the molecule's ability to participate in π-stacking interactions within the DNA minor groove. This structural feature is expected to be conserved in the methyl ester, providing a defined, rigid scaffold for structure-based drug design.

Crystal Conformation
Class-level
X-ray of ethyl ester analog: nitro and ester groups coplanar with pyrrole ring.
Planar scaffold expected for methyl ester; may reduce entropic penalty in binding.
Inferred from ethyl ester crystal structure; methyl ester not directly determined.
Crystal Structure Conformation Structure-Based Design

Regioisomeric Purity: 4-Nitro vs. 5-Nitro

Methyl 4-nitro-1H-pyrrole-2-carboxylate is defined by the specific placement of the nitro group at the 4-position of the pyrrole ring. This regioisomeric purity is crucial, as the 5-nitro isomer (e.g., 1-methyl-5-nitropyrrole-2-carboxylic acid methyl ester) leads to different electronic properties and downstream reactivity. For instance, in the synthesis of netropsin analogs, the 4-nitro isomer serves as a direct precursor to the required 4-amino building block, while the 5-nitro isomer would necessitate a different synthetic route and yield a different final product [1][2].

Regioisomeric Purity
Class-level
4-nitro substitution confirms synthetic pathway to 4-amino building block; 5-nitro isomer leads to different products.
Regioisomeric identity ensures correct downstream synthetic outcome.
Class-level inference; no quantitative purity comparison with 5-nitro isomer available.
Regioisomer Positional Specificity Synthetic Outcome

Best Application Scenarios


DNA Minor-Groove Binder Synthesis

This compound is the preferred starting material for the synthesis of novel minor-groove binders (MGBs) due to its specific 4-nitro substitution pattern, which facilitates conversion to the 4-amino derivative required for oligopeptide chain extension [1]. Its use ensures the final products retain the necessary planar conformation and hydrogen-bonding capacity (via the N-H group) for optimal DNA binding, a property compromised in N-methylated alternatives [2].

Anticancer and Antiviral Pharmacophore Preparation

Researchers developing novel anticancer or antiviral agents targeting nucleic acids should prioritize this compound as a building block. Evidence indicates that precursors derived from it, when incorporated into larger oligopeptide structures, exhibit cytostatic activity (CD₅₀ = 26–85 μg/mL) against tumor cell lines and antiviral activity against parainfluenza-3 and Coxsackie B4 viruses at 20 μg/mL [3]. Its commercial availability in high purity (≥95%) supports rapid and reproducible library synthesis.

Hypoxia-Selective Cytotoxin Development

The nitroaromatic structure of this compound aligns with the pharmacophore requirements for hypoxia-selective cytotoxins and radiosensitizers. Studies on related 4-nitropyrroles have demonstrated their potential in targeting hypoxic tumor cells, a common challenge in oncology [4]. Using this specific building block allows for the systematic exploration of structure-activity relationships in this therapeutically important area.

General Heterocyclic Building Block Synthesis

For academic and industrial laboratories engaged in the synthesis of diverse heterocyclic libraries, this compound offers a defined, crystalline solid with a well-characterized melting point (192-193°C or 126-128°C) and a predictable LogP of 0.82 . These properties simplify purification and handling, making it a more reliable choice than less well-characterized or less readily available analogs.

Application
Selection Property
Validation Focus
DNA minor-groove binder research
4-Nitro substitution and unsubstituted N-H
Planar conformation and hydrogen-bond capacity in binding assays
Nucleic acid-targeting probe synthesis
N-H donor availability and nitro-to-amine conversion
Cell-model endpoint response; compare with N-methyl analog profiles
Hypoxia-cell model probe design
Nitroaromatic pharmacophore scaffold
Reductive activation context under low-oxygen conditions
Heterocyclic library synthesis
Defined crystalline solid with predictable LogP
Purification behavior and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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